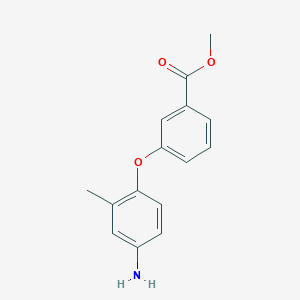

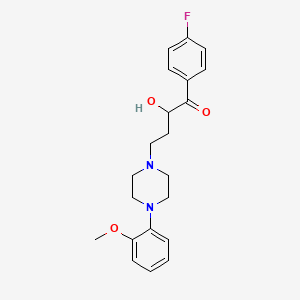

4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone

Vue d'ensemble

Description

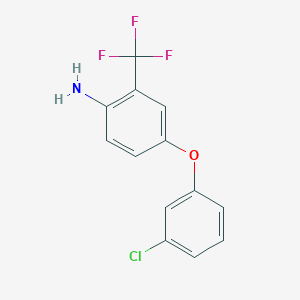

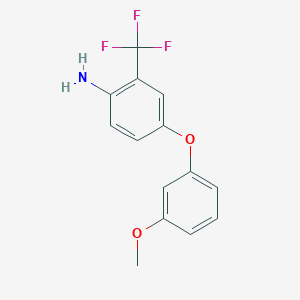

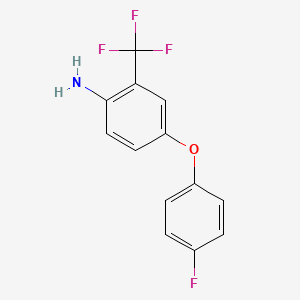

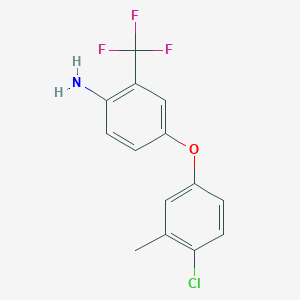

4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone (4-F2H-4-OMP-1-PBP) is a synthetic chemical compound that has been studied for its potential applications in scientific research and drug development. It is structurally related to several other compounds, such as 4-fluoro-2-hydroxy-4-(4-chlorophenyl)-1-piperazinyl)butyrophenone (4-F2H-4-CPP-1-PBP) and 4-fluoro-2-hydroxy-4-(4-methylphenyl)-1-piperazinyl)butyrophenone (4-F2H-4-MPP-1-PBP). This compound has a variety of potential applications in the fields of biochemistry, pharmacology, and drug development.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for '4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone' involves the reaction of 4-fluoro-2-hydroxybenzophenone with o-methoxyaniline to form 4-fluoro-2-hydroxy-4-(o-methoxyphenyl)butan-2-amine. This intermediate is then reacted with 4-chlorobutyryl chloride in the presence of a base to form the final product.

Starting Materials

4-fluoro-2-hydroxybenzophenone, o-methoxyaniline, 4-chlorobutyryl chloride, base

Reaction

Step 1: 4-fluoro-2-hydroxybenzophenone is reacted with o-methoxyaniline in the presence of a suitable solvent and a catalyst to form 4-fluoro-2-hydroxy-4-(o-methoxyphenyl)butan-2-amine., Step 2: 4-fluoro-2-hydroxy-4-(o-methoxyphenyl)butan-2-amine is reacted with 4-chlorobutyryl chloride in the presence of a base to form '4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone'., Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization.

Applications De Recherche Scientifique

4-F2H-4-OMP-1-PBP has been studied for its potential applications in scientific research and drug development. It has been investigated as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is essential for normal brain and nervous system functioning. Inhibition of AChE has been studied as a potential therapeutic strategy for treating neurological disorders, such as Alzheimer's disease. In addition, 4-F2H-4-OMP-1-PBP has been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the biosynthesis of folic acid, which is essential for DNA synthesis and cell division. Inhibition of DHFR has been studied as a potential therapeutic strategy for treating certain types of cancer.

Mécanisme D'action

The mechanism of action of 4-F2H-4-OMP-1-PBP is not fully understood. However, it is believed that the compound acts as an inhibitor of AChE and DHFR by binding to the active sites of these enzymes. This binding prevents the enzymes from performing their normal functions, leading to an inhibition of their activity.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 4-F2H-4-OMP-1-PBP are not fully understood. However, the compound has been studied for its potential effects on AChE and DHFR. Inhibition of AChE by 4-F2H-4-OMP-1-PBP has been studied as a potential therapeutic strategy for treating neurological disorders, such as Alzheimer's disease. In addition, inhibition of DHFR by 4-F2H-4-OMP-1-PBP has been studied as a potential therapeutic strategy for treating certain types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-F2H-4-OMP-1-PBP in laboratory experiments include its availability, stability, and low toxicity. In addition, the compound has been studied for its potential effects on AChE and DHFR, making it a useful tool for studying these enzymes. However, there are some limitations to using 4-F2H-4-OMP-1-PBP in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is not very stable in the presence of light or heat, making it difficult to store for long periods of time.

Orientations Futures

The potential applications of 4-F2H-4-OMP-1-PBP are still being explored in scientific research. Future research could focus on further investigating the compound's effects on ACh

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3/c1-27-20-5-3-2-4-18(20)24-14-12-23(13-15-24)11-10-19(25)21(26)16-6-8-17(22)9-7-16/h2-9,19,25H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOGBOUDQQAIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCC(C(=O)C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965319 | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone | |

CAS RN |

51037-51-5 | |

| Record name | Butyrophenone, 4'-fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051037515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

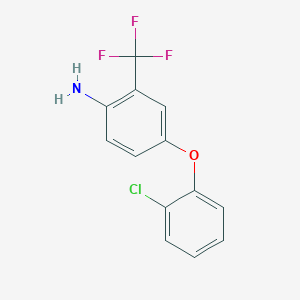

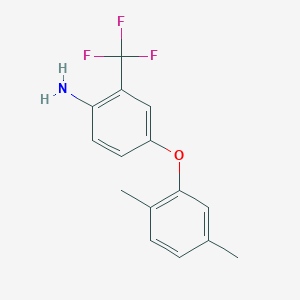

![Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1329160.png)